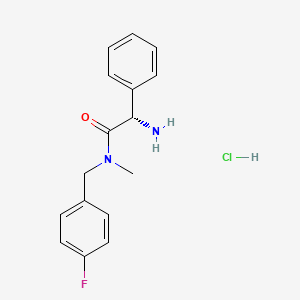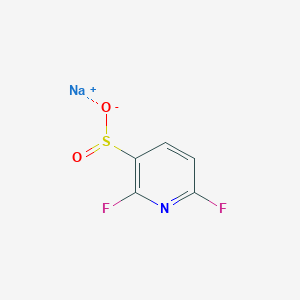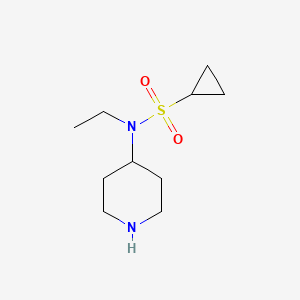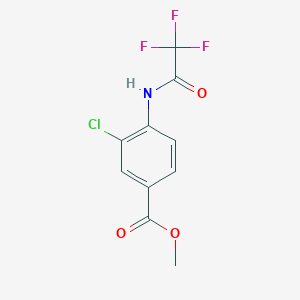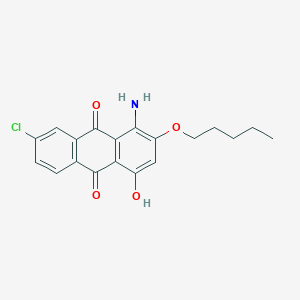
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 4-position, and a carboximidamide group at the 5-position, with an additional hydrochloride group.
Métodos De Preparación
The synthesis of 2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylthiazole.
Reaction with Ammonia: The 2-bromo-4-methylthiazole is reacted with ammonia to introduce the carboximidamide group at the 5-position.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the carboximidamide group.
Condensation Reactions: The carboximidamide group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride involves its interaction with specific molecular targets. The bromine atom and the carboximidamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride can be compared with other thiazole derivatives, such as:
2-Bromo-5-methylthiazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group, leading to different chemical properties and reactivity.
2-Aminothiazole: Lacks the bromine and methyl groups, resulting in different biological activities and applications.
4-Methylthiazole: Does not have the bromine or carboximidamide groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H7BrClN3S |
|---|---|
Peso molecular |
256.55 g/mol |
Nombre IUPAC |
2-bromo-4-methyl-1,3-thiazole-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6BrN3S.ClH/c1-2-3(4(7)8)10-5(6)9-2;/h1H3,(H3,7,8);1H |
Clave InChI |
DAYORSIITJKOBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)Br)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



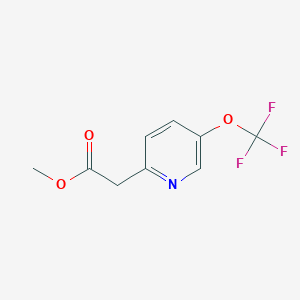
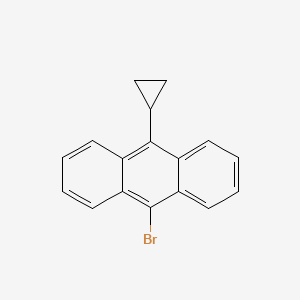
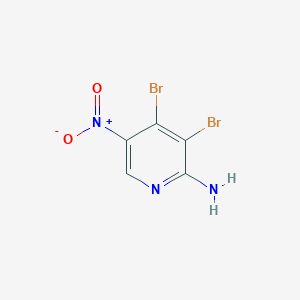
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)


![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
